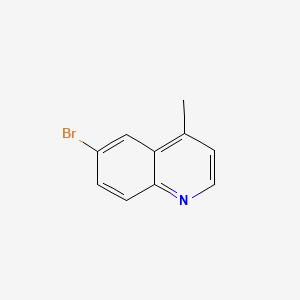

4-Bromo-tetrahydropyran

Overview

Description

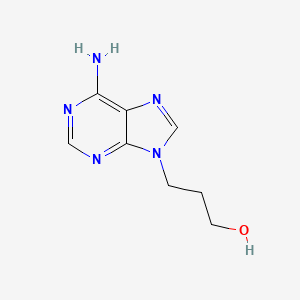

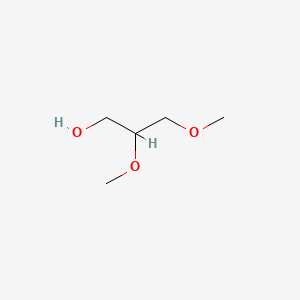

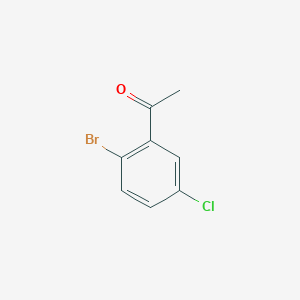

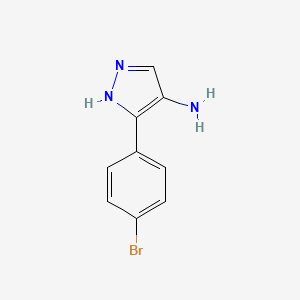

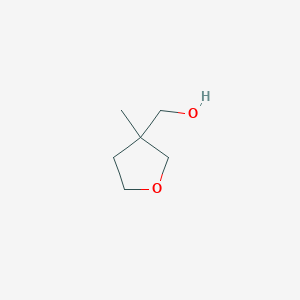

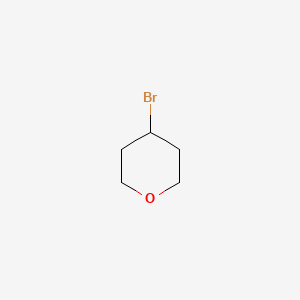

4-Bromo-tetrahydropyran is a compound that is not directly mentioned in the provided papers, but its related chemistry can be inferred from studies on tetrahydropyran derivatives and brominated compounds. Tetrahydropyran (THP) is a six-membered oxygen-containing heterocycle that is often used as a protective group in organic synthesis due to its stability and ease of introduction and removal . The bromine atom in 4-bromo-tetrahydropyran suggests reactivity that could be useful in various synthetic applications, as seen in the synthesis of brominated tetrahydropyran derivatives .

Synthesis Analysis

The synthesis of tetrahydropyran derivatives can be achieved through various methods, including Prins cyclization, which is a reaction involving aldehydes and homoallylic alcohols leading to the formation of tetrahydropyranones with high diastereoselectivity . Another method involves the use of tetrabutylammonium bromide as a catalyst for the synthesis of biscoumarin and dihydropyrano[c]chromene derivatives, showcasing the versatility of bromine-containing reagents in promoting cyclization reactions in water and solvent-free conditions . Additionally, the preparation of brominated dihydropyrans from tetrahydropyran-2-ones via a nickel(0)-catalyzed coupling reaction has been reported, further demonstrating the synthetic utility of brominated tetrahydropyran derivatives .

Molecular Structure Analysis

The molecular structure of tetrahydropyran derivatives, including those with bromine substituents, is often characterized by a chair-like conformation that is energetically favorable. This conformation is crucial for the reactivity and selectivity observed in synthetic transformations, such as the Prins cyclization . Computational studies have also been conducted to understand the molecular structure and reactivity of tetrahydropyran with atomic bromine, providing insights into the potential energy surface and reaction kinetics .

Chemical Reactions Analysis

Brominated tetrahydropyran derivatives participate in a variety of chemical reactions. For instance, the tetrahydropyranyl ether of (E)-3-bromo-3-trimethylsilyl-2-propen-1-ol can act as a synthon for both the (E)-β-formylvinyl anion and cation, depending on the substitution of the bromine group . The reaction kinetics of atomic bromine with tetrahydropyran have been theoretically studied, revealing an endothermic addition-elimination mechanism with a number of intermediates . Furthermore, N-heterocyclic carbene-catalyzed oxidative transformations of 3-bromoenals have been developed, leading to the selective synthesis of 2H-pyran-2-ones and chiral dihydropyranones .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-bromo-tetrahydropyran can be extrapolated from related compounds. The presence of a bromine atom at the 4-position likely increases the molecular weight and alters the compound's polarity compared to tetrahydropyran. The bromine substituent also enhances the reactivity towards nucleophilic substitution reactions, as seen in the synthesis of various brominated tetrahydropyran derivatives . The computational analysis of the reaction kinetics with atomic bromine provides additional information on the thermodynamic and kinetic properties of such reactions .

Scientific Research Applications

Prins Cyclization and Tetrahydropyran Formation

One significant application of 4-Bromo-tetrahydropyran involves its use in Prins cyclization, a chemical reaction that leads to the formation of tetrahydropyrans. Researchers have discovered that Prins cyclizations carried out under specific conditions can produce tetrahydropyrans with almost exclusive formation of the axial 4-substituent. This reaction is valuable for its high yields and stereoselectivity, making it a crucial method for tetrahydropyran formation (Jasti, Vitale, & Rychnovsky, 2004).

Synthesis of Dihydropyrans

The compound is also involved in the synthesis of dihydropyrans. A study described a [5+1] annulation reaction using 4-bromo- or 4-mesyloxy-but-2-enyl peroxides for the facile synthesis of 2,2-disubstituted dihydropyrans in high yields under mild basic conditions. This method can be flexibly used to transform dihydropyrans into biologically significant tetrahydropyrans and pyranones (Zhong et al., 2020).

Preparation of 6-Bromo-3,4-dihydro-2H-pyrans

Another research focused on the preparation of 6-bromo-3,4-dihydro-2H-pyrans from tetrahydropyran-2-ones via a Ni(0)-catalyzed coupling reaction. This method allows the conversion of these compounds to 6-lithio-3,4-dihydro-2H-pyrans (Milne, Jarowicki, & Kocieński, 2002).

Tandem Barbier–Prins Reaction

4-Bromo-tetrahydropyran plays a role in the synthesis of 2,4,6-trisubstituted tetrahydropyran compounds promoted by ionic liquids through a Barbier–Prins reaction. This process has been demonstrated to yield Prins products from several aldehydes in good yields and reaction times, showcasing the versatility of 4-bromo-tetrahydropyran in organic synthesis (Batista et al., 2019).

Other Applications

Additional studies highlight the diverse applications of 4-Bromo-tetrahydropyran in various chemical reactions and syntheses:

- Stereochemistry of nucleophilic substitution reactions depending on substituents (Ayala et al., 2003).

- Sakurai-Prins-Ritter sequence for synthesizing 4-amino tetrahydropyrans (Epstein & Rovis, 2006).

- Gold(I)-catalyzed regioselective method for preparing 3-bromo/iodo-tetrahydropyran-4-one derivatives (Aaseng et al., 2014).

Mechanism of Action

Target of Action

4-Bromotetrahydropyran is primarily used as a reactant in organic synthesis

Mode of Action

The compound is used in the synthesis of various organic compounds. For instance, it is used in nickel-catalyzed alkyl-alkyl Suzuki coupling reactions with boron reagents . It is also used in the preparation of a selective small-molecule melanocortin-4 receptor agonist .

Biochemical Pathways

As a reactant in organic synthesis, 4-Bromotetrahydropyran is involved in various biochemical pathways depending on the specific reaction it is used in. For example, in the synthesis of a melanocortin-4 receptor agonist, it would be involved in the biochemical pathways related to this receptor .

Result of Action

The result of 4-Bromotetrahydropyran’s action is the creation of new organic compounds. The specific molecular and cellular effects would depend on the compounds that it is used to synthesize .

Action Environment

The action of 4-Bromotetrahydropyran is influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other chemicals, temperature, and pH. In the laboratory, these conditions are carefully controlled to ensure the successful synthesis of the desired compounds .

Safety and Hazards

4-Bromo-tetrahydropyran causes severe skin burns and eye damage. It may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash face, hands and any exposed skin thoroughly after handling, to wear protective gloves/protective clothing/eye protection/face protection, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name |

4-bromooxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO/c6-5-1-3-7-4-2-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVBVKTPDEWDNRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00537841 | |

| Record name | 4-Bromooxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00537841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromotetrahydropyran | |

CAS RN |

25637-16-5 | |

| Record name | 4-Bromooxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00537841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromotetrahydro-2H-pyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Phenylsulfanyl)methyl]pyridine](/img/structure/B1281909.png)